Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate
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Overview
Description
Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core substituted with chlorine, hydroxyl, and ester groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloroquinoline-2,4-dicarboxylic acid.
Esterification: The carboxylic acid groups are esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Purification: The product is purified through crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-chloro-3-oxoquinoline-2,4-dicarboxylate.
Reduction: Formation of dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarbinol.
Substitution: Formation of 6-amino-3-hydroxyquinoline-2,4-dicarboxylate derivatives.
Scientific Research Applications
Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-hydroxyquinoline-2-carboxylic acid: Shares a similar quinoline core but lacks the ester groups.
Dimethyl 3-hydroxyquinoline-2,4-dicarboxylate: Similar structure but without the chlorine substitution.
Uniqueness
Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate is unique due to the combination of chlorine, hydroxyl, and ester groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO5/c1-19-12(17)9-7-5-6(14)3-4-8(7)15-10(11(9)16)13(18)20-2/h3-5,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTHDMQOLJHZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC2=C1C=C(C=C2)Cl)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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